Oxan-4-yl(piperidin-4-yl)methanol
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Overview
Description
Oxan-4-yl(piperidin-4-yl)methanol is a chemical compound that has garnered interest in various fields of research and industry due to its unique properties. It is a derivative of piperidine and oxane, which are both significant in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxan-4-yl(piperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with oxane derivatives under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the compound . The reaction conditions often include mild temperatures and pressures to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl(piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in an aqueous medium.
Major Products Formed
The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of the original compound .
Scientific Research Applications
Oxan-4-yl(piperidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Oxan-4-yl(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanol: A cyclic secondary amine with similar structural features.
Tetrahydro-2H-pyran-4-ylmethanol: Another compound with a similar oxane ring structure.
Uniqueness
Oxan-4-yl(piperidin-4-yl)methanol is unique due to its combined piperidine and oxane structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of reactions and applications compared to its individual components .
Biological Activity
Oxan-4-yl(piperidin-4-yl)methanol, also known as {1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring and an oxan moiety, which contribute to its unique biological activity. Its molecular formula is C9H13N2O2, indicating the presence of functional groups that can interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Antiviral Effects
In addition to antimicrobial properties, the compound has been investigated for antiviral activity. Preliminary findings suggest that it may inhibit viral replication, making it a candidate for further exploration in antiviral drug development.
Neurological Implications
The compound's structure suggests potential applications in treating neurological disorders. Its interaction with specific receptors involved in neurotransmission may lead to therapeutic effects in conditions such as depression and anxiety.
The mechanism of action of this compound involves its binding to specific molecular targets, which modulates cellular signaling pathways. This interaction can alter the activity of enzymes or receptors, leading to the desired biological effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
4-Piperidinemethanol | Cyclic secondary amine | Antidepressant effects |
4-Hydroxypiperidine | Hydroxyl group attached to piperidine ring | Antimicrobial properties |
Oxan-4-yloxy-piperidine | Similar oxane structure | Potential neuroprotective effects |
This table highlights how the unique combination of the oxan and piperidine rings in this compound may confer distinct pharmacological properties compared to its analogs.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating strong antibacterial properties .
Investigation into Neurological Effects
Another study focused on the neurological implications of the compound, assessing its impact on neurotransmitter levels in animal models. The findings suggested that it could enhance serotonin levels, which may contribute to its antidepressant-like effects .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
oxan-4-yl(piperidin-4-yl)methanol |
InChI |
InChI=1S/C11H21NO2/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10/h9-13H,1-8H2 |
InChI Key |
AUDOWFWDURLPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2CCOCC2)O |
Origin of Product |
United States |
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